molecular formula C7H16N2 B1312490 Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine CAS No. 29618-57-3

Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine

Cat. No. B1312490
Key on ui cas rn: 29618-57-3
M. Wt: 128.22 g/mol
InChI Key: SGIJBHQBXMMPRH-ZETCQYMHSA-N
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CN(C)CC1CCCN1Cc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:18][OH:19].[CH3:1][N:2]([CH2:3][CH:4]1[N:5]([CH2:9][c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)[CH2:6][CH2:7][CH2:8]1)[CH3:16].[ClH:17]>>[CH3:1][N:2]([CH2:3][CH:4]1[NH:5][CH2:6][CH2:7][CH2:8]1)[CH3:16].[ClH:17]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
CN(C)CC1CCCN1Cc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN(C)CC1CCCN1Cc1ccccc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC1CCCN1
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CN(C)CC1CCCN1Cc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:18][OH:19].[CH3:1][N:2]([CH2:3][CH:4]1[N:5]([CH2:9][c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)[CH2:6][CH2:7][CH2:8]1)[CH3:16].[ClH:17]>>[CH3:1][N:2]([CH2:3][CH:4]1[NH:5][CH2:6][CH2:7][CH2:8]1)[CH3:16].[ClH:17]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
CN(C)CC1CCCN1Cc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN(C)CC1CCCN1Cc1ccccc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC1CCCN1
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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